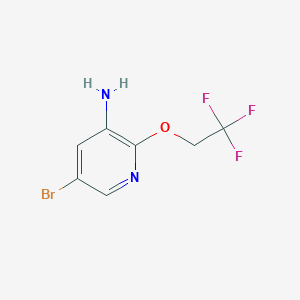

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

Description

Properties

IUPAC Name |

5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2O/c8-4-1-5(12)6(13-2-4)14-3-7(9,10)11/h1-2H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDYTXBWSWSPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the preparation of oxazoline and thiazoline derivatives, which are known for their insecticidal and acaricidal properties. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, it can impact cellular signaling by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or inhibition of specific enzymes. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage thresholds and toxicological profiles is essential for its safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of specific metabolites. For instance, its interaction with enzymes involved in the synthesis of oxazoline and thiazoline derivatives highlights its role in secondary metabolite production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is vital for predicting its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Biological Activity

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The trifluoroethoxy group is known to enhance the pharmacological properties of various compounds, making this molecule a candidate for further investigation.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a pyridine ring substituted with a bromine atom and a trifluoroethoxy group, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 256.02 g/mol |

| Purity | >95% |

| CAS Number | 126728-58-3 |

| IUPAC Name | 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine |

Pharmacological Significance

The incorporation of trifluoromethyl groups in organic compounds has been associated with enhanced bioactivity. For instance, studies have shown that compounds containing trifluoromethyl groups can exhibit improved potency against various biological targets, including enzymes and receptors involved in disease processes .

Case Studies

- Anticancer Activity : In preclinical trials, similar trifluoromethylated compounds demonstrated synergistic effects when combined with other anticancer agents. For example, the compound Selinexor, which contains trifluoromethyl groups, has shown efficacy in treating multiple myeloma by inhibiting specific cellular pathways .

- Enzyme Inhibition : Research on related pyridine derivatives indicates that modifications at the 3-position can enhance inhibitory activity against enzymes such as SARS-CoV-2 Mpro. The structural characteristics of this compound suggest it may similarly interact with key biological targets .

Toxicological Profile

The compound has been classified under various toxicity categories based on its effects on human health:

| Toxicity Category | Classification |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage | Category 2 |

Long-term exposure studies indicate that while acute effects may arise from exposure, chronic effects are not expected under regulated conditions .

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of this compound. For instance, the synthesis process often involves microwave-assisted techniques to enhance yield and purity . Additionally, computational studies have predicted favorable interactions between this compound and various biological targets based on its structural features.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-amine has been investigated for its potential as a therapeutic agent due to its biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit key signaling pathways involved in cancer progression. For instance, it has shown promising results in vitro against human breast cancer cells (MCF-7), inducing apoptosis at concentrations as low as 10 µM.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 20 | 50 |

| 50 | 30 |

- EGFR Inhibition : Similar compounds have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer therapy. The trifluoroethoxy moiety may enhance the compound's lipophilicity and bioavailability, making it a candidate for further pharmacological studies.

Material Science

The compound is utilized in the fabrication of organic and perovskite solar cells:

- Hole Transport Layer (HTL) : It is employed in creating an HTL for organic solar cells, leading to significant improvements in device efficiency. The unique structure allows for effective charge transport within the solar cell architecture.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine | Heterocyclic structure with FGFR inhibition potential | Different core structure (thiazole vs. pyridine) |

| 5-Bromo-pyridin-3-ylamine | Brominated pyridine without trifluoroethoxy group | Lacks trifluoroethoxy substitution |

| 6-(Trifluoromethyl)-pyridin-3-ylamine | Contains trifluoromethyl instead of trifluoroethoxy | Variation in substituent effects on biological activity |

This comparison highlights how the combination of functional groups in this compound may impart distinct biological activities compared to its analogs.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects compared to non-fluorinated analogs:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Non-fluorinated analog | 64 | 128 |

| This compound | 32 | 64 |

Case Study 2: Synthesis and Optimization

Research has focused on optimizing synthesis routes for enhanced yield and purity using techniques like continuous flow chemistry. Such methodologies have implications for industrial applications where scalability is crucial .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

- CAS No.: 1372606-85-3 (as per )

- Molecular Formula : C₇H₆BrF₃N₂O

- Molecular Weight : 271.04 g/mol

- Key Features : Contains a bromine atom at the 5-position of the pyridine ring and a 2,2,2-trifluoroethoxy group at the 2-position. The trifluoroethoxy group is a strong electron-withdrawing substituent, influencing both electronic properties and solubility .

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The following table summarizes key structural analogues and their properties:

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-amine generally follows a multi-step approach:

- Starting from a brominated pyridine derivative , typically 5-bromo-2-hydroxypyridin-3-amine or a related precursor.

- Introduction of the trifluoroethoxy group via nucleophilic substitution or etherification using trifluoroethanol derivatives.

- Amino group installation or transformation often through reduction of nitro precursors or amide hydrolysis.

This approach ensures selective functionalization at the 2-position with the trifluoroethoxy group and at the 3-position with the amino group, while retaining the bromine at the 5-position.

Preparation of the Amino Pyridine Core with Bromine

A key intermediate in the synthesis is 2-amino-5-bromopyridine or closely related analogs. According to patent CN101704781A, 2-amino-5-bromopyridine can be prepared by hydrolysis and reduction of 5-bromo-2-pyridinecarboxamide under alkaline conditions with bromine or sodium methoxide as reagents. Typical conditions involve:

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Base | Sodium hydroxide or sodium methoxide | 49-61 | Concentrations 0.5 mol base |

| Temperature | 45-70 °C | Reaction time 45-60 min | |

| Solvent | Water or methanol-water mixture | Extraction with chloroform or n-hexane | |

| Starting material | 5-bromo-2-pyridinecarboxamide | 0.1 mol scale |

This method yields 2-amino-5-bromopyridine as a light yellow solid with melting points reported around 135-138 °C.

Introduction of the Trifluoroethoxy Group

The trifluoroethoxy substituent (-OCH2CF3) is typically introduced by nucleophilic substitution on a suitable leaving group at the 2-position of the pyridine ring. Literature indicates three main approaches for trifluoromethylpyridine derivatives which can be adapted for trifluoroethoxy analogs:

- Chlorine/fluorine exchange on trichloromethylpyridine derivatives.

- Construction of the pyridine ring from trifluoromethyl-containing building blocks.

- Direct nucleophilic substitution using trifluoroethoxy nucleophiles on halopyridines.

The third method is most relevant here, where 2-halo-5-bromopyridin-3-amine or its protected derivatives react with 2,2,2-trifluoroethanol or trifluoroethoxide salts under basic conditions to form the ether linkage.

Specific Preparation Example and Reaction Conditions

While direct literature on this compound is limited, analogous compounds and related trifluoroethoxy pyridines have been prepared using:

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Nucleophilic substitution | 5-bromo-2-hydroxypyridin-3-amine + trifluoroethanol + base (e.g., sodium hydride or potassium carbonate) | Ether formation at 2-position |

| Solvent | Polar aprotic solvents like DMF or DMSO | Enhances nucleophilicity |

| Temperature | 0 °C to room temperature | Controlled to avoid side reactions |

| Workup | Aqueous quench, extraction with organic solvents | Isolation of trifluoroethoxy derivative |

This method is consistent with general etherification procedures for trifluoroethoxy groups and is supported by synthesis of related trifluoroalkoxy pyridine derivatives in the literature.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- Yield optimization depends strongly on reaction temperature, base concentration, and solvent choice.

- Purity and physical properties such as melting point are consistent with literature values for amino bromopyridines.

- Trifluoroethoxy introduction requires careful control to prevent side reactions, especially at elevated temperatures.

- Reduction of nitro groups to amines using iron and ammonium chloride is a mild, high-yielding method compatible with trifluoroalkoxy substituents.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-amine?

The synthesis typically involves nucleophilic substitution or coupling reactions on a pyridine scaffold. A common approach includes:

- Step 1: Bromination at the 5-position of a precursor pyridine derivative (e.g., 2-ethoxy-3-aminopyridine) using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .

- Step 2: Introduction of the trifluoroethoxy group via SN2 displacement, often employing 2,2,2-trifluoroethyl iodide or tosylate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .

- Step 3: Purification via column chromatography or recrystallization, followed by structural confirmation using NMR (¹H/¹³C) and mass spectrometry .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

- High-Performance Liquid Chromatography (HPLC): To assess purity (>98% is typical for research-grade material) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic peaks: δ ~8.1 ppm (H-4 pyridine), δ ~6.8 ppm (H-6 pyridine), and δ ~4.5 ppm (OCH₂CF₃) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in a fume hood due to potential release of toxic brominated or fluorinated vapors .

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory reactivity data in trifluoroethoxy-substituted pyridines be resolved?

Discrepancies in reactivity (e.g., unexpected byproducts during substitution) often arise from:

- Steric Effects: The bulky trifluoroethoxy group may hinder nucleophilic attack. Mitigate by using smaller nucleophiles or elevated temperatures .

- Electronic Effects: The electron-withdrawing CF₃ group deactivates the pyridine ring, slowing reactions. Catalysis with Pd(0) or Cu(I) can enhance reactivity .

- Solution: Perform kinetic studies (e.g., variable-temperature NMR) to map reaction pathways and optimize conditions .

Q. What strategies improve the yield of cross-coupling reactions involving this compound?

- Catalyst Selection: Use PdCl₂(dppf) or SPhos ligands for Suzuki-Miyaura couplings with aryl boronic acids, as they tolerate steric bulk .

- Solvent Optimization: Dioxane/water mixtures (4:1) at 80–100°C enhance solubility and reaction rates .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves regioselectivity .

Q. How does the trifluoroethoxy group influence biological activity in kinase inhibition assays?

- Hydrophobic Interactions: The CF₃ group enhances binding to hydrophobic pockets in kinase active sites (e.g., EGFR or ALK inhibitors) .

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, improving pharmacokinetic profiles in vitro .

- Experimental Design: Compare IC₅₀ values of the trifluoroethoxy analog with methoxy or ethoxy analogs in enzymatic assays .

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD): Simulate solvent effects on reaction intermediates (e.g., solvation of the trifluoroethoxy group in DMSO) .

- Tools: Gaussian 16 or ORCA software packages with B3LYP/6-31G(d) basis sets .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous media during biological testing?

Q. What are common pitfalls in scaling up the synthesis from milligram to gram scale?

- Exothermic Reactions: Bromination steps may require slow reagent addition and cooling (0–5°C) to prevent runaway reactions .

- Purification: Switch from column chromatography to fractional crystallization for cost-effective large-scale purification .

Q. How to differentiate degradation products during stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.